molecular formula C8H12ClNOS B3337595 2-Amino-5-ethoxybenzenethiol hydrochloride CAS No. 71071-47-1

2-Amino-5-ethoxybenzenethiol hydrochloride

Cat. No.: B3337595
CAS No.: 71071-47-1
M. Wt: 205.71 g/mol
InChI Key: WIULCYWEMTWVJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-ethoxybenzenethiol hydrochloride is an organic compound with the molecular formula C8H12ClNOS. It is a derivative of benzenethiol, characterized by the presence of an amino group at the second position and an ethoxy group at the fifth position on the benzene ring. This compound is often used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-ethoxybenzenethiol hydrochloride typically involves the introduction of the amino and ethoxy groups onto the benzenethiol structure. One common method is the nucleophilic substitution reaction where an ethoxy group is introduced to the benzene ring followed by the introduction of the amino group through amination reactions. The final product is then converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-ethoxybenzenethiol hydrochloride undergoes various chemical reactions including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The amino and ethoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogenating agents or alkylating agents are used under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, amines, alcohols, and various substituted derivatives depending on the reaction conditions and reagents used.

Scientific Research Applications

2-Amino-5-ethoxybenzenethiol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-5-ethoxybenzenethiol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino and thiol groups play a crucial role in binding to active sites, leading to inhibition or activation of biological pathways. The ethoxy group may influence the compound’s solubility and bioavailability, enhancing its effectiveness in various applications.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzenethiol: Lacks the ethoxy group, making it less soluble and potentially less bioavailable.

    2-Amino-5-methylbenzenethiol: Contains a methyl group instead of an ethoxy group, which may alter its chemical reactivity and biological activity.

    2-Amino-5-phenylbenzenethiol: The presence of a phenyl group can significantly change its chemical properties and applications.

Uniqueness

2-Amino-5-ethoxybenzenethiol hydrochloride is unique due to the presence of both amino and ethoxy groups, which enhance its solubility, reactivity, and potential applications in various fields. Its hydrochloride form also improves its stability and ease of handling in laboratory and industrial settings.

Properties

IUPAC Name

2-amino-5-ethoxybenzenethiol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS.ClH/c1-2-10-6-3-4-7(9)8(11)5-6;/h3-5,11H,2,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIULCYWEMTWVJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)N)S.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80480124
Record name NSC45164
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71071-47-1
Record name Benzenethiol, 2-amino-5-ethoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71071-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 45164
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071071471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC45164
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45164
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC45164
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5-ethoxybenzenethiol hydrochloride
Reactant of Route 2
2-Amino-5-ethoxybenzenethiol hydrochloride
Reactant of Route 3
2-Amino-5-ethoxybenzenethiol hydrochloride
Reactant of Route 4
2-Amino-5-ethoxybenzenethiol hydrochloride
Reactant of Route 5
2-Amino-5-ethoxybenzenethiol hydrochloride
Reactant of Route 6
2-Amino-5-ethoxybenzenethiol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.